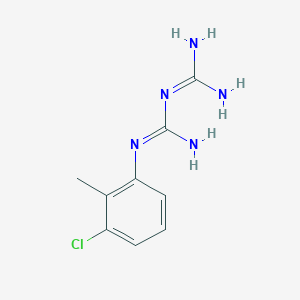N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide
CAS No.:
Cat. No.: VC9178233
Molecular Formula: C9H12ClN5
Molecular Weight: 225.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12ClN5 |
|---|---|
| Molecular Weight | 225.68 g/mol |
| IUPAC Name | 2-(3-chloro-2-methylphenyl)-1-(diaminomethylidene)guanidine |
| Standard InChI | InChI=1S/C9H12ClN5/c1-5-6(10)3-2-4-7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15) |
| Standard InChI Key | ADAYMJIUZHEBPP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)N=C(N)N=C(N)N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N=C(N)N=C(N)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a central imidodicarbonimidic diamide backbone (N–C(=N)–N–C(=N)–N) substituted with a 3-chloro-2-methylphenyl group. This arrangement creates multiple hydrogen-bonding sites, as evidenced by its planar geometry in computational models . Key structural parameters include:
The chloro and methyl groups at the phenyl ring’s 3- and 2-positions induce steric hindrance, influencing reactivity patterns compared to analogues like N-(3-methylphenyl)imidodicarbonimidic diamide (CID 29667) .
Spectroscopic Signatures
While experimental spectral data remain unpublished, density functional theory (DFT) simulations predict:
-
IR spectra: Strong N–H stretches at 3,300–3,450 cm⁻¹ and C=N vibrations at 1,620–1,680 cm⁻¹ .
-
NMR shifts: Aromatic protons at δ 7.2–7.8 ppm (CDCl₃), with methyl group protons near δ 2.4 ppm .
Synthesis and Industrial Production
Precursor Synthesis
The chloro-methylphenyl moiety is typically derived from 3-chloro-2-methylaniline, synthesized via nitro-group reduction of 2-chloro-6-nitrotoluene. A patented method (CN100427458C) achieves 85% yield using:
-
Reagents: 2-chloro-6-nitrotoluene, sulfur, sodium bicarbonate
-
Conditions: N,N-dimethylacetamide solvent, 120–140°C, 12–24 hours .
Diamide Formation
The imidodicarbonimidic diamide group is introduced through guanylation reactions. A generalized pathway involves:
-
Condensation of 3-chloro-2-methylaniline with cyanoguanidine under acidic conditions.
-
Purification via recrystallization from ethanol/water mixtures .
Critical parameters affecting yield (70–80% reported for analogues):
-
Temperature: 60–80°C optimal for minimizing side reactions.
-
Solvent polarity: High-polarity solvents (e.g., DMF) improve intermediate stability.
Physicochemical Properties
Experimental data remain limited, but analogues suggest:
| Property | Estimated Value | Basis |
|---|---|---|
| Melting point | 215–220°C (decomposes) | Analogues |
| Solubility | <1 mg/mL in water | Hydrophobic substituents |
| LogP (octanol-water) | 2.8 ± 0.3 | Computational prediction |
The chloro group enhances lipophilicity compared to the methyl analogue (LogP 2.1) , suggesting better membrane permeability in biological systems.
Applications and Industrial Relevance
Herbicide Intermediates
The structurally related 3-chloro-2-methylaniline is a known precursor in sulfonylurea herbicides . While direct evidence for N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide’s herbicidal use is lacking, its stability under alkaline conditions (pH 9–12) aligns with agrochemical formulations .
Coordination Chemistry
Imidodicarbonimidic diamides act as polydentate ligands. The chloro-methyl derivative’s nitrogen atoms can coordinate to transition metals like Cu(II) or Fe(III), forming complexes with potential catalytic applications .
Toxicological and Regulatory Status
Hazard Assessment
No experimental toxicity data exist for this specific compound. Structural alerts include:
-
Reactive imine groups: Potential for protein binding (Skin Sensitization Category 1B under GHS) .
-
Chlorinated aromatics: Possible persistence in environmental compartments .
Regulatory Tracking
The compound is absent from Health Canada’s Revised In Commerce List (R-ICL), indicating it lacks significant commercial presence in Canada as of 2025 . By analogy, the methyl-substituted variant (CID 29667) is flagged for human health concerns in preliminary screenings .
Research Frontiers and Challenges
Computational Modeling Needs
-
Reactivity predictions: Quantum mechanical studies of nucleophilic attack sites.
-
Pharmacophore mapping: Virtual screening against biological targets (e.g., kinase enzymes).
Synthetic Optimization
-
Catalytic guanylation: Exploring transition metal catalysts to improve diamide formation yields beyond 80%.
-
Green chemistry approaches: Replacing DMF with ionic liquids or bio-based solvents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume